molecular formula C10H9ClN8OS B15103115 N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide

N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide

Cat. No.: B15103115
M. Wt: 324.75 g/mol
InChI Key: LFAYBOXXSXOFIJ-UHFFFAOYSA-N
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Description

N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide is a complex organic compound that features a purine base, a thiadiazole ring, and a beta-alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide typically involves multiple steps, starting with the preparation of the purine and thiadiazole intermediates. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a compound with a different functional group replacing the chlorine atom .

Scientific Research Applications

N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N~2~-(2-chloro-7H-purin-6-yl)glycinamide
  • 1-(2-Chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]-3-piperidinecarboxamide
  • 2-[(2-chloro-7H-purin-6-yl)amino]-N-(2-pyridinylmethyl)acetamide

Uniqueness

N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide is unique due to its combination of a purine base, a thiadiazole ring, and a beta-alaninamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H9ClN8OS

Molecular Weight

324.75 g/mol

IUPAC Name

3-[(2-chloro-7H-purin-6-yl)amino]-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C10H9ClN8OS/c11-9-17-7(6-8(18-9)14-3-13-6)12-2-1-5(20)16-10-19-15-4-21-10/h3-4H,1-2H2,(H,16,19,20)(H2,12,13,14,17,18)

InChI Key

LFAYBOXXSXOFIJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)Cl)NCCC(=O)NC3=NN=CS3

Origin of Product

United States

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